2-amino-N-(3-ethylphenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(3-ethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-8-4-3-5-9(6-8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNMZSXDVGVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-53-5 | |
| Record name | Acetamide, 2-amino-N-(3-ethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-Amino-N-(3-ethylphenyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an acetamide derivative, featuring an amino group and an ethyl-substituted phenyl moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes involved in neurotransmitter regulation, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter implicated in cognitive functions and neuromuscular transmission.
- Butyrylcholinesterase (BChE) : Studies have shown that compounds similar to this compound exhibit significant inhibitory activity against BChE, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Acetylcholinesterase (AChE) : The compound's structural similarity to known AChE inhibitors suggests it may also exhibit competitive inhibition properties, enhancing acetylcholine levels at synapses .
2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that modifications to the acetamide structure could enhance cytotoxicity against pancreatic cancer cells, with some derivatives showing GI50 values as low as 3.1 µM .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity. Variations in substituents on the phenyl ring can lead to derivatives with enhanced biological activities, indicating a structure-activity relationship (SAR) that merits further exploration.
Future Directions
Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
- Clinical Trials : To assess its potential as a therapeutic agent in treating neurodegenerative diseases and cancers.
Scientific Research Applications
Biochemical Applications
2.1 Enzyme Interaction Studies
The compound interacts with various enzymes, influencing their activity and metabolic pathways. Research indicates that it can act as an enzyme inhibitor or activator, thereby affecting cellular metabolism and signaling pathways.
2.2 Antimicrobial Properties
Studies have shown that 2-amino-N-(3-ethylphenyl)acetamide hydrochloride exhibits antimicrobial activity against several bacterial strains. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays, which demonstrated significant antibacterial effects .
2.3 Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed its potential to inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines using MTT assays, showing promising results in reducing cell viability .
Pharmacological Applications
3.1 Drug Development
The compound is being explored as a potential pharmaceutical agent due to its ability to modulate biological pathways. It has been investigated for its role in treating conditions such as pain and inflammation through its interaction with specific receptors .
3.2 Molecular Hybridization
Molecular hybridization techniques have been utilized to combine this compound with other pharmacophores, enhancing its therapeutic potential against diseases like cancer and viral infections .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Substituents on the phenyl ring and acetamide backbone critically influence physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoroethyl in ) increase metabolic stability but may reduce solubility.
- Halogen Substituents (e.g., iodine in ) are leveraged for radiopharmaceutical labeling or enhanced receptor binding.
- Alkyl Groups (e.g., ethyl or methyl) influence lipophilicity and blood-brain barrier penetration, as seen in anticonvulsants like FPL 13950 .
Pharmacological and Functional Comparisons
a) Anticonvulsant and Neuroprotective Agents
- FPL 13950 (2-amino-N-(1,2-diphenylethyl)acetamide HCl): Exhibits potent anticonvulsant activity in rodent models, with weak NMDA receptor antagonism. Its brain uptake index (BUI) is 51%, and it metabolizes to FPL12495, a pharmacologically active amine .
- Remacemide Hydrochloride : Structurally similar to FPL 13950, with a BUI of 51% and metabolite FPL12495 (BUI: 130%). It undergoes hydrolysis at the blood-brain barrier, enhancing neuroprotective effects .
b) Cardiovascular and Local Anesthetics
Physicochemical and Crystallographic Insights
- Crystal Packing and Hydrogen Bonding :
- In 2-chloro-N-(3-methylphenyl)acetamide, dual intermolecular N–H⋯O hydrogen bonds form infinite chains, influencing solubility and stability .
- Substituent orientation (syn vs. anti) affects molecular conformation. For example, the N–H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, whereas in nitro-substituted analogues, it adopts an anti conformation .
Preparation Methods
Preparation of 2-Bromo-N-(3-ethylphenyl)-3,3-dimethylpropionamide Intermediate
A relevant synthetic intermediate related to the target compound is 2-bromo-N-(3-ethylphenyl)-3,3-dimethylpropionamide, which can be prepared as follows:
- Meta-toluidine (3-ethyl aniline analog) is reacted with a brominated acrylic acid derivative under basic conditions (KHCO3 in water and THF solvent).
- The reaction is conducted at room temperature and then heated to 60-65°C for several hours.
- After gradual addition of the brominated compound, the mixture is stirred further, followed by evaporation of the solvent.
- Treatment of the residue with methanolic sodium methoxide yields the desired amide intermediate with approximately 57% yield.
This intermediate can be further manipulated to introduce the amino group and form the target acetamide.
Amide Bond Formation via Coupling Reaction
The core acetamide structure is formed by coupling the amino-substituted phenyl derivative with an acetic acid or acyl chloride derivative:
- The amino group on the substituted phenyl ring reacts with 2-aminoacetic acid or its derivatives.
- The coupling is facilitated by catalysts or coupling agents (e.g., carbodiimides or acid chlorides) in suitable organic solvents.
- The reaction conditions are optimized to maximize yield and purity while minimizing side reactions.
Catalytic Hydrogenation for Amino Group Reduction
In related synthetic schemes (notably for structurally similar compounds), catalytic hydrogenation is employed to reduce nitro groups to amino groups on the aromatic ring:
- The nitrophenylethylamine intermediate is hydrogenated using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
- This step converts the nitro group to an amino group, enabling further coupling reactions.
While this exact step may vary for this compound, it is a common method to access the amino-substituted intermediates necessary for the final compound.
Formation of Hydrochloride Salt
The free base form of 2-amino-N-(3-ethylphenyl)acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid:
- The compound is dissolved in an appropriate solvent (e.g., ethanol or ether).
- HCl gas or aqueous hydrochloric acid is introduced to precipitate or crystallize the hydrochloride salt.
- This salt form improves the compound's stability, handling, and solubility for pharmaceutical applications.
Summary Table of Preparation Steps
Research Findings and Analysis
- The synthesis often begins with substituted anilines such as meta-toluidine or 3-ethylphenylamine, which are readily available or synthesized via nitration/reduction sequences.
- The use of brominated acrylic acid derivatives allows for introduction of reactive sites for subsequent nucleophilic substitution or amide bond formation.
- Catalytic hydrogenation using Pd/C is a reliable method to convert nitro groups to amino groups, critical for the formation of the target compound.
- The final hydrochloride salt form is preferred for pharmaceutical formulations due to enhanced physicochemical properties.
- Reaction yields and purity depend heavily on solvent choice, temperature control, and purification methods such as recrystallization or chromatography.
Q & A
Basic: What are the optimal synthetic routes for 2-amino-N-(3-ethylphenyl)acetamide hydrochloride, and how can purity be maximized?
Answer:
The synthesis of this compound typically involves multi-step reactions. For example, a related compound (AZD8931) was synthesized in 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, with 2-chloro-N-methylacetamide as a key intermediate, achieving a low overall yield of 2–5% . To optimize purity:
- Stepwise purification : Use column chromatography after each step to isolate intermediates.
- Acid-base extraction : Leverage the hydrochloride salt formation (e.g., reacting the free base with HCl) to improve crystallinity and reduce impurities .
- Quality control : Employ HPLC (>98% purity threshold) and NMR to confirm structural integrity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify the aromatic proton environment (e.g., 3-ethylphenyl group) and acetamide backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 253.12 for C₁₀H₁₅ClN₂O) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for hydrochloride salt decomposition profiles .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Experimental design : Standardize assay conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values in kinase inhibition assays could stem from varying ATP concentrations .
- Structural analogs : Compare with derivatives like 2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, which shares a similar acetamide core but exhibits altered solubility and target affinity .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across studies .
Advanced: What computational strategies are effective for predicting reaction pathways or optimizing synthesis?
Answer:
Modern approaches include:
- Quantum chemical calculations : Employ density functional theory (DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Reaction path algorithms : Tools like ICReDD’s path-searching methods integrate computational and experimental data to prioritize high-yield routes .
- Machine learning (ML) : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents or catalysts for acetamide bond formation .
Advanced: How does the hydrochloride salt form influence the compound’s pharmacokinetic properties?
Answer:
The hydrochloride salt enhances:
- Solubility : Increased aqueous solubility (critical for in vivo studies) due to ionic dissociation .
- Bioavailability : Improved absorption in physiological pH environments compared to the free base .
- Stability : Reduced hygroscopicity, minimizing degradation during storage .
Validation : Compare pharmacokinetic profiles (e.g., plasma half-life) of the salt vs. free base using LC-MS/MS .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?
Answer:
For SAR analysis:
- Scaffold diversification : Synthesize analogs with substitutions on the phenyl ring (e.g., 3-ethyl vs. 3-fluoro groups) and measure changes in target binding .
- Crystallography : Resolve X-ray structures of the compound bound to enzymes (e.g., kinases) to identify critical hydrogen bonds or steric clashes .
- Free-energy perturbation (FEP) : Computational simulations to predict binding affinity changes upon structural modifications .
Advanced: How can environmental and safety risks be mitigated during large-scale synthesis?
Answer:
- Green chemistry : Replace chlorinated solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) .
- Waste management : Neutralize acidic byproducts (e.g., excess HCl) with sodium bicarbonate before disposal .
- Toxicity screening : Use in silico tools (e.g., EPA’s ToxCast) to predict ecotoxicological risks of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
